molecular formula C16H24N2O2 B13974971 Tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate

Cat. No.: B13974971
M. Wt: 276.37 g/mol
InChI Key: HIAKVIUSRINAKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with benzylamine . The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It can serve as a model compound to understand the behavior of similar molecules in biological systems .

Medicine: Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-(methoxy)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3

InChI Key

HIAKVIUSRINAKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2

Origin of Product

United States

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